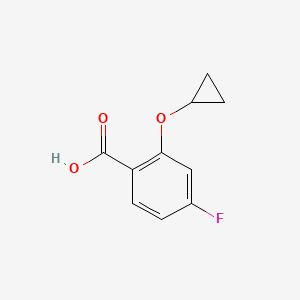

2-Cyclopropoxy-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-cyclopropyloxy-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQOWOFMKVWNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopropyl-Fluorobenzoic Acids as Key Scaffolds in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-4-fluorobenzoic acid, a key building block in medicinal chemistry. Initial searches for its isomer, 2-Cyclopropoxy-4-fluorobenzoic acid, did not yield sufficient data in public chemical databases, indicating it is a less common or less documented scaffold. Consequently, this guide focuses on the structurally related and well-characterized 2-Cyclopropyl-4-fluorobenzoic acid . We will delve into its physicochemical properties, detail a representative synthetic pathway, explore its critical applications in drug development, provide a validated experimental protocol for its use, and outline essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Physicochemical and Structural Properties

2-Cyclopropyl-4-fluorobenzoic acid belongs to a class of compounds prized in drug discovery. The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, while the fluorine atom modulates electronic properties and improves cell permeability.[1] These features make it a valuable starting material for complex therapeutic agents.

The core data for this compound is summarized below.

| Property | Value | Source |

| Chemical Name | 2-Cyclopropyl-4-fluorobenzoic acid | [2] |

| CAS Number | 959992-79-1 | [2] |

| Molecular Formula | C₁₀H₉FO₂ | [2] |

| Molecular Weight | 180.18 g/mol | [2] |

| Canonical SMILES | O=C(O)C1=C(C2CC2)C=C(F)C=C1 | N/A |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

Synthesis and Mechanistic Insights

The synthesis of substituted fluorobenzoic acids often involves multi-step sequences. A common and scalable approach for related isomers involves the formation of a Grignard reagent from a suitable bromo-precursor, followed by carboxylation using carbon dioxide (dry ice).[4] This route is adaptable for the synthesis of 2-Cyclopropyl-4-fluorobenzoic acid.

The general workflow is outlined below. The key mechanistic step is the nucleophilic attack of the organomagnesium compound on the electrophilic carbon of CO₂, followed by acidic workup to protonate the resulting carboxylate.

Caption: Synthetic pathway for 2-Cyclopropyl-4-fluorobenzoic acid.

Applications in Research and Drug Development

Fluorinated aromatic carboxylic acids are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The unique structural combination of the cyclopropyl group and fluorine atom in 2-Cyclopropyl-4-fluorobenzoic acid makes it a privileged scaffold for several reasons:

-

Kinase Inhibitor Synthesis: This scaffold is frequently employed in the synthesis of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis.[1] The benzoic acid moiety provides a convenient handle for amide coupling to build more complex molecules.

-

Metabolic Stability: The cyclopropyl group is known to block sites of metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile and in vivo half-life of a drug candidate.[1]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, which can influence salt formation, solubility, and drug-target interactions.[5]

-

Anti-inflammatory Agents: Fluorobenzoic acid derivatives have been extensively explored as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, for the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Experimental Protocol: Amide Coupling

The conversion of the carboxylic acid to an amide is one of the most common and vital transformations for this class of compounds. The following protocol describes a general procedure for coupling 2-Cyclopropyl-4-fluorobenzoic acid with a generic primary amine using a standard peptide coupling agent.

Objective: To synthesize an N-substituted-2-cyclopropyl-4-fluorobenzamide.

Materials:

-

2-Cyclopropyl-4-fluorobenzoic acid (1.0 eq.)

-

Desired primary amine (1.1 eq.)

-

HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Cyclopropyl-4-fluorobenzoic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Reagent Addition: Add the primary amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) sequentially to the stirred solution at room temperature. The use of HATU as a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA serves as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x). .

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-cyclopropyl-4-fluorobenzamide.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Cyclopropyl-4-fluorobenzoic acid and its derivatives. The following GHS hazard statements are associated with structurally similar compounds and should be considered applicable.[3]

Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

While 2-Cyclopropoxy-4-fluorobenzoic acid remains an elusive target in common chemical literature, its isomer, 2-Cyclopropyl-4-fluorobenzoic acid , stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a cyclopropyl group for metabolic stability and a fluorine atom for modulating electronic and pharmacokinetic properties provides a powerful scaffold for developing novel therapeutics, particularly in the fields of oncology and inflammation. The synthetic routes are scalable, and its reactivity in standard transformations like amide coupling is well-established, ensuring its continued importance in the pipeline of medicinal chemistry programs.

References

-

PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Chemspace. 4-cyclopropyl-2-fluorobenzoic acid - C10H9FO2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 2-Cyclopropyl-5-fluorobenzoic acid | 1250504-78-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. innospk.com [innospk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Cyclopropyl-2-fluorobenzoic acid | C10H9FO2 | CID 68047344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Strategic Handling and Physicochemical Profiling of 2-Cyclopropoxy-4-fluorobenzoic Acid

Topic: 2-Cyclopropoxy-4-fluorobenzoic acid Chemical Safety Data Sheet (SDS) & Technical Guide Format: In-depth Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary & Molecular Architecture[1]

2-Cyclopropoxy-4-fluorobenzoic acid (CAS: 1005463-54-0) is a specialized aryl building block employed primarily in the synthesis of small-molecule kinase inhibitors and metabolic modulators. Its structural significance lies in the unique combination of a fluorine atom at the para-position (blocking metabolic oxidation) and a cyclopropoxy group at the ortho-position.

The cyclopropoxy moiety serves as a superior bioisostere to a methoxy group. It increases lipophilicity and metabolic stability (retarding O-dealkylation) while imposing specific conformational constraints due to the steric bulk and rigidity of the cyclopropane ring. This guide synthesizes safety data with practical handling protocols for high-purity applications.

Chemical Identity Table[2]

| Property | Specification |

| Chemical Name | 2-Cyclopropoxy-4-fluorobenzoic acid |

| CAS Number | 1005463-54-0 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic acid) |

| LogP (Predicted) | ~2.5 (Enhanced lipophilicity vs. methoxy analog) |

Hazard Profiling & Risk Mitigation (GHS Standards)

While not a highly volatile toxin, this compound exhibits the classic reactivity profile of fluorinated benzoic acids. The primary risks are tissue irritation and potential ocular damage upon contact.

GHS Classification[4]

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[4][1][2][3] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2][3] |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][4][2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[5][2][3] Continue rinsing.[5][2][3]

Exposure Response Logic Flow

The following diagram outlines the immediate decision-making process for laboratory exposure incidents.

Figure 1: Immediate response protocol for exposure to 2-Cyclopropoxy-4-fluorobenzoic acid.

Synthesis & Manufacturing Logic

Understanding the synthesis of this intermediate is critical for troubleshooting impurity profiles. The introduction of the cyclopropyl ether linkage is the rate-limiting and most chemically challenging step.

Primary Synthetic Route (Alkylation Strategy)

Direct O-cyclopropylation of phenols is kinetically difficult due to the high bond strain and poor electrophilicity of cyclopropyl halides. The most robust lab-scale method involves the Finkelstein-modified alkylation or Chan-Lam coupling .

Protocol Summary:

-

Precursor: Methyl 4-fluoro-2-hydroxybenzoate.

-

Reagent: Bromocyclopropane (3-5 equivalents).

-

Base/Catalyst: Cesium Carbonate (Cs₂CO₃) is essential due to the "Cesium Effect" (solubility/basicity balance). Potassium Iodide (KI) is added to generate the more reactive Iodocyclopropane in situ.

-

Conditions: High temperature (130–150°C) in a sealed vessel (pressure tube) using DMF or NMP as solvent.

-

Hydrolysis: The resulting ester is saponified (LiOH/THF/H₂O) to yield the free acid.

Impurity Profile

-

Unreacted Phenol: Due to the sluggishness of cyclopropyl bromide.

-

Ring-Opening Artifacts: Allyl ethers may form if the cyclopropyl ring opens under acidic workup conditions.

-

Decarboxylation: Prolonged heating of the free acid can lead to 1-cyclopropoxy-3-fluorobenzene.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway emphasizing the SNAr or Alkylation route to the target scaffold.

Handling, Storage, and Stability[7]

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While the fluorinated core is stable, the cyclopropyl ether can be sensitive to strong acids or oxidative stress over long periods.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can facilitate hydrolysis or crystal form changes.

-

Container: Amber glass vials with Teflon-lined caps.

Stability Factors

-

Acid Sensitivity: The cyclopropane ring is acid-labile. Avoid contact with strong Lewis acids (e.g., AlCl₃, BF₃) which can trigger ring-opening rearrangement to an allyl group.

-

Thermal Stability: Stable up to ~150°C, but decarboxylation may occur near the melting point if impurities are present.

Analytical Fingerprinting

To validate the identity of the compound, the following analytical signals must be confirmed.

| Method | Expected Signal | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Multiplets at δ 0.6–0.9 ppm (4H, cyclopropyl CH₂) | Confirms intact cyclopropyl ring. |

| ¹H NMR (DMSO-d₆) | Multiplet at δ 3.8–4.0 ppm (1H, cyclopropyl CH-O) | Confirms ether linkage. |

| ¹⁹F NMR | Singlet around δ -105 to -110 ppm | Confirms presence and environment of Fluorine. |

| LC-MS (ESI) | [M-H]⁻ peak at 195.2 m/z (Negative Mode) | Primary mass confirmation. |

Emergency & Disposal Protocols

Fire Fighting Measures

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Polymer foam.

-

Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Fluoride (HF) and Carbon Monoxide.

-

Gear: Wear self-contained breathing apparatus (SCBA) and full protective turnout gear. Note: HF is extremely corrosive to lung tissue.

Accidental Release

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

-

Containment: Sweep up solid material carefully to avoid dust generation. Do not dry sweep; use a damp cloth or wet-sweeping technique.

-

Neutralization: Clean the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any residual acid.

Disposal

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Crucial: The scrubber must be capable of neutralizing Hydrogen Fluoride (HF) gas generated during combustion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68047344, 4-Cyclopropyl-2-fluorobenzoic acid (Isomer Reference). Retrieved from .

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[6] .

-

European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from .

-

Sigma-Aldrich (Merck). Safety Data Sheet for Fluorobenzoic Acid Derivatives (Generic Class). Retrieved from .

Disclaimer: This guide is for research and development purposes only. It does not replace the official SDS provided by the specific chemical manufacturer.

Sources

- 1. 4-Cyclopropyl-2-fluorobenzoic acid | C10H9FO2 | CID 68047344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Cyclopropanols for the Synthesis of Aryl Cyclopropyl Ethers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the direct synthesis of cyclopropoxyarenes via SNAr, overcoming the inherent instability of cyclopropoxide intermediates.

Executive Summary & Chemical Challenge

The cyclopropoxy group is a highly prized structural motif in medicinal chemistry, frequently deployed as a bioisostere to enhance lipophilicity, improve metabolic stability, and rigidify bioactive conformations[1]. Despite its utility, the direct synthesis of aryl cyclopropyl ethers via Nucleophilic Aromatic Substitution (SNAr) is notoriously difficult.

The primary challenge lies in the thermodynamic instability of the cyclopropanol nucleophile. When subjected to strong inorganic bases or high temperatures, the resulting strained cyclopropoxide anion undergoes rapid decomposition via ring-opening pathways to form propanal derivatives or homoenolates[2]. This application note details an optimized, field-proven methodology utilizing mild base conditions (Cs₂CO₃) in N,N-dimethylformamide (DMF) to achieve high-yielding SNAr with activated fluoroaromatic compounds[3].

Mechanistic Rationale & Causality

As a synthetic scientist, understanding the "why" behind reagent selection is critical for troubleshooting and scaling this chemistry.

-

Nucleophile Sensitivity & Base Selection: Cyclopropanol is a weak nucleophile. Traditional SNAr bases like NaH or KOtBu are too harsh and trigger immediate ring-opening of the cyclopropoxide anion[4]. Cesium carbonate (Cs₂CO₃) is the optimal base[2]. The large ionic radius of the cesium cation prevents tight ion-pairing with the cyclopropoxide, generating a highly reactive "naked" anion that can attack the electrophile before thermal degradation occurs.

-

Solvent Dynamics: DMF is selected as the optimal polar aprotic solvent. It dissolves Cs₂CO₃ sufficiently to drive the deprotonation equilibrium while stabilizing the charge distribution of the rate-determining Meisenheimer transition state[5].

-

Electrophile Activation: Because cyclopropoxide is a weak nucleophile, the electrophile must be highly activated. Fluoroaromatics are strictly required[5]. The extreme electronegativity of fluorine drastically reduces the electron density at the ipso-carbon, accelerating the nucleophilic attack. Furthermore, fluoride serves as an excellent leaving group during the fast elimination step.

-

Stoichiometric Exotherm Control: Counterintuitively, using a large excess of cyclopropanol (>1.5 equivalents) decreases the overall yield. The in situ deprotonation of excess cyclopropanol generates substantial localized heat (an exotherm), which accelerates the thermal degradation of the nucleophile[2]. Maintaining a strict 1:1.5 (Electrophile:Nucleophile) ratio is critical.

Caption: Mechanistic pathways of cyclopropanol SNAr highlighting the critical degradation side-reaction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, utilizing 2-fluoronitrobenzene as the model substrate to validate the mechanistic hypotheses[2].

| Base (1.5 eq) | Solvent | Temp (°C) | Cyclopropanol (eq) | Yield (%) | Mechanistic Observation |

| K₂CO₃ | DMF | 75 | 1.5 | ~40 | Poor ion separation; weak nucleophilicity |

| NaOtBu | THF | 75 | 1.5 | Trace | Strong base induced rapid ring-opening |

| Cs₂CO₃ | DMSO | 75 | 1.5 | ~70 | Solvent-mediated side-reactions observed |

| Cs₂CO₃ | DMF | 75 | 1.5 | >90 | Optimal naked anion formation |

| Cs₂CO₃ | DMF | 75 | 3.0 | <60 | Exotherm-induced nucleophile degradation |

Experimental Protocol: Synthesis of 1-(Cyclopropyloxy)-2-nitrobenzene

This protocol is designed as a self-validating system. In-process controls and specific phase-washing steps are engineered to ensure high purity and reproducibility.

Materials & Reagents

-

Electrophile: 2-Fluoronitrobenzene (1.0 equiv, 2.1 mmol, 0.30 g)

-

Nucleophile: Cyclopropanol (1.5 equiv, 3.2 mmol, 0.18 g)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 3.2 mmol, 1.04 g)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 25 mL single-necked round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) for 5 minutes.

-

Causality: Cyclopropanol and its alkoxide are highly sensitive to ambient moisture. Water will react with Cs₂CO₃ to form hydroxide, which competitively attacks the fluoroarene to yield phenol impurities.

-

-

Reagent Charging: Add 2-fluoronitrobenzene (0.30 g) and anhydrous DMF (4.0 mL) to the flask. Stir to achieve a homogenous solution. Carefully add cyclopropanol (0.18 g) via syringe.

-

Base Addition & Exotherm Control: Add Cs₂CO₃ (1.04 g) in a single portion under continuous N₂ flow[6].

-

Causality: Adding the base last ensures that as soon as the unstable cyclopropoxide is generated, it is immediately trapped by the surrounding electrophile. Do not exceed 1.5 equivalents of cyclopropanol to prevent exotherm-induced degradation[2].

-

-

Reaction Execution: Submerge the flask in a pre-heated oil bath at 75 °C. Stir vigorously for 6 hours[6].

-

Validation Check: Monitor the reaction via TLC (Petroleum Ether:EtOAc 10:1) or HPLC. The complete disappearance of the 2-fluoronitrobenzene peak (UV 254 nm) validates the success of the SNAr addition.

-

-

Aqueous Quench & Extraction: Remove the flask from the heat source and cool to room temperature. Quench the reaction by adding 30 mL of deionized H₂O. Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL)[6].

-

Phase Washing (Critical Step): Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 10 mL).

-

Causality: DMF is highly miscible with water and organic solvents. Repeated brine washes are mandatory to force residual DMF out of the organic phase and into the aqueous phase.

-

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure to yield the crude product[6].

-

Purification: Purify the crude mixture via silica gel column chromatography using an isocratic flow of Petroleum Ether/Ethyl Acetate (10:1) to afford 1-(cyclopropyloxy)-2-nitrobenzene as a yellow oil (Yield: ~92%)[6].

Caption: Step-by-step experimental workflow for the synthesis of aryl cyclopropyl ethers.

References

-

Improved Access to Cyclopropanol via Supply-Centered Synthesis ChemRxiv, 2021. URL:[Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence The Journal of Organic Chemistry, vol. 88, no. 18, 2023. URL:[Link]

Sources

Application Note: Controlled Hydrolysis of 2-Cyclopropoxy-4-fluorobenzonitrile

Introduction and Chemical Context

The compound 2-cyclopropoxy-4-fluorobenzonitrile (CAS: 1243481-96-0) is a highly valued synthetic intermediate, prominently featured in the development of polycyclic-carbamoylpyridone compounds and next-generation HIV integrase strand transfer inhibitors (INSTIs)[1]. In drug development workflows, the nitrile moiety often requires transformation into either a primary amide or a carboxylic acid to serve as a coupling partner or pharmacophore element[2].

However, hydrolyzing this specific substrate presents a dual chemoselectivity challenge:

-

Preservation of the Cyclopropyl Ether: The strained cyclopropane ring is highly susceptible to electrophilic cleavage.

-

Prevention of Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the para-positioned electron-withdrawing nitrile/carboxyl group.

This protocol outlines field-proven, self-validating methodologies for both the partial hydrolysis to 2-cyclopropoxy-4-fluorobenzamide (CAS: 1243414-46-1)[3] and the complete hydrolysis to 2-cyclopropoxy-4-fluorobenzoic acid (CAS: 1243377-98-1)[4].

Mechanistic Insights & Causality (The "Why")

To ensure scientific integrity and reproducibility, researchers must understand the causality behind the selected reaction conditions:

-

Mandatory Basic Conditions: Acidic nitrile hydrolysis (e.g., using concentrated H2SO4 or HCl) is strictly contraindicated for this substrate. The cyclopropane ring possesses significant angular strain (~27.5 kcal/mol). Acidic conditions lead to rapid protonation of the ether oxygen, triggering irreversible ring-opening to yield halopropyl or propanol derivatives. Therefore, base-promoted hydrolysis is the only viable pathway.

-

The Radziszewski Reaction for Amide Synthesis: To halt hydrolysis at the amide stage, we employ the Radziszewski reaction (H2O2 / NaOH). The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile that attacks the nitrile carbon much faster than hydroxide (HO⁻). This allows the reaction to proceed at low temperatures (0–25 °C), preventing over-hydrolysis to the carboxylic acid.

-

SNAr Mitigation During Complete Hydrolysis: Complete hydrolysis to the carboxylic acid requires forcing basic conditions (KOH, reflux). Because the 4-fluoro substituent is activated by the para-EWG, prolonged exposure to hydroxide at elevated temperatures (>100 °C) will result in the displacement of the fluorine atom via a Meisenheimer complex, yielding the 4-hydroxy byproduct. Consequently, the reaction must be strictly temperature-controlled (80 °C) and continuously monitored via HPLC.

Reaction Pathway Visualization

Reaction pathway for the basic hydrolysis of 2-cyclopropoxy-4-fluorobenzonitrile.

Experimental Protocols

Protocol A: Partial Hydrolysis to 2-Cyclopropoxy-4-fluorobenzamide

Objective: Chemoselective hydration of the nitrile to the primary amide without over-hydrolysis.

-

Preparation: Charge a round-bottom flask with 2-cyclopropoxy-4-fluorobenzonitrile (1.0 equiv, e.g., 10.0 mmol, 1.77 g) and absolute ethanol (20 mL).

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Activation: Add 30% aqueous H2O2 (3.0 equiv, 30.0 mmol) dropwise over 10 minutes.

-

Catalysis: Slowly add 6M aqueous NaOH (0.2 equiv, 2.0 mmol) dropwise. Causality Note: The reaction is exothermic. Addition rate must be controlled to maintain internal temperature < 20 °C to prevent thermal degradation and over-hydrolysis.

-

Propagation: Remove the ice bath and stir the mixture at 20–25 °C for 2 to 4 hours.

-

In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material should be completely consumed.

-

Quenching (Self-Validation Step): Cool the mixture back to 0 °C and carefully add saturated aqueous Na2S2O3 (sodium thiosulfate) until peroxide test strips indicate 0 ppm. Failure to quench peroxides can lead to explosive concentration during solvent removal.

-

Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the amide as a white solid.

Protocol B: Complete Hydrolysis to 2-Cyclopropoxy-4-fluorobenzoic acid

Objective: Full conversion of the nitrile/amide to the carboxylic acid while avoiding SNAr defluorination.

-

Preparation: Charge a round-bottom flask with 2-cyclopropoxy-4-fluorobenzonitrile (1.0 equiv, 10.0 mmol, 1.77 g), ethanol (15 mL), and deionized water (15 mL).

-

Base Addition: Add solid KOH pellets (5.0 equiv, 50.0 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to an internal temperature of 80 °C for 12–16 hours.

-

IPC Monitoring: Monitor the reaction strictly via HPLC. Stop heating immediately once the intermediate amide is consumed to prevent hydroxide attack on the 4-fluoro position.

-

Initial Workup: Cool to room temperature and remove ethanol under reduced pressure. Dilute the remaining aqueous layer with water (20 mL).

-

Purification (Acid-Base Extraction): Wash the basic aqueous layer with Diethyl Ether (2 × 15 mL) and discard the organic layer. Causality Note: This step self-validates the purity by extracting any unreacted nitrile or intermediate amide, leaving only the water-soluble carboxylate salt.

-

Precipitation: Cool the aqueous layer to 0 °C. Slowly acidify with 1M HCl until pH reaches 3.0. Do not use concentrated acid, and do not allow the mixture to heat up during acidification, to protect the cyclopropyl ether.

-

Isolation: Extract the precipitated acid with EtOAc (3 × 20 mL). Dry over Na2SO4, filter, and concentrate to yield the pure carboxylic acid.

Data Presentation & Validation

Summarized below are the quantitative parameters and analytical markers required to validate the success of the procedures.

Table 1: Reaction Parameters and IPC Controls

| Target Compound | Reagents | Temp (°C) | Time | Target Yield | Key Risk Factor |

| Amide (CAS: 1243414-46-1) | H₂O₂, NaOH (cat.), EtOH | 0 → 25 | 2–4 h | > 85% | Exothermic runaway; Over-hydrolysis to acid. |

| Acid (CAS: 1243377-98-1) | KOH (5 eq), EtOH/H₂O | 80 | 12–16 h | > 80% | SNAr defluorination if heated >100 °C. |

Table 2: Spectroscopic Validation Markers

| Compound | IR Marker (cm⁻¹) | ¹H NMR Key Shifts (CDCl₃ / DMSO-d₆) | MS (m/z)[M+H]⁺ |

| Starting Nitrile | ~2230 (C≡N stretch) | ~3.80 (m, 1H, cyclopropyl CH) | 178.1 |

| Product Amide | ~1660 (C=O stretch), ~3300 (NH₂) | ~7.50 (br s, 2H, NH₂), ~3.85 (m, 1H) | 196.1 |

| Product Acid | ~1700 (C=O stretch), ~2500-3000 (OH) | ~13.0 (br s, 1H, COOH), ~3.90 (m, 1H) | 197.1 |

References

- Source: US Patent 11548901B2 (Gilead Sciences, Inc.)

- Source: PCT Application WO2014100323A1 (Gilead Sciences, Inc.)

Sources

- 1. US11548901B2 - Substituted 1,4-methanopyrido[1â²,2â²:4,5]pyrazino[1,2-a]pyrimidines for treating viral infections - Google Patents [patents.google.com]

- 2. WO2014100323A1 - Polycyclic-carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 3. 2-环丙氧基-4-氟苯甲酰胺 | 2-Cyclopropoxy-4-fluorobenzamide | 1243414-46-1 - 乐研试剂 [leyan.com]

- 4. CAS:1243410-77-62-Cyclopropoxy-4-isopropoxybenzoic acid-毕得医药 [bidepharm.com]

Scalable Synthesis of Cyclopropyl Ether Intermediates in Medicinal Chemistry

An Application Guide for Process and Medicinal Chemists

Abstract

The cyclopropyl ether motif is a privileged scaffold in modern drug discovery, prized for its ability to confer potent improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] However, the synthesis of these strained ring systems presents significant challenges, particularly when transitioning from bench-scale discovery to process-scale manufacturing.[3] This guide provides an in-depth analysis of robust and scalable synthetic strategies for accessing cyclopropyl ether intermediates. We will move beyond simple procedural lists to explore the mechanistic rationale, safety considerations, and process optimization parameters critical for successful scale-up. Detailed protocols for key transformations are provided, alongside comparative data to guide methodological selection for researchers, scientists, and drug development professionals.

The Strategic Value of Cyclopropyl Ethers in Drug Design

The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy to modulate its physicochemical properties. The high s-character of the C-C bonds imparts a unique electronic nature and conformational rigidity, which can lock a molecule into its bioactive conformation, thereby enhancing potency.[1] Furthermore, the cyclopropyl group is often resistant to oxidative metabolism by cytochrome P450 enzymes, offering a powerful tool to block metabolic "hot spots" and improve a drug's half-life.

The ether linkage provides a versatile handle for connecting the cyclopropyl ring to a larger molecular framework. From simple methyl ethers to complex aryl ethers found in clinical candidates, the reliable and scalable formation of this C-O bond is a frequent challenge for process chemistry teams.

Core Synthetic Strategies for Cyclopropyl Ether Construction

The synthesis of cyclopropyl ethers can be broadly categorized into two main approaches: forming the cyclopropane ring on a molecule already containing an ether linkage (e.g., an vinyl ether), or forming the ether bond to a pre-existing cyclopropanol. The choice of strategy is dictated by factors such as starting material availability, required stereochemistry, and scalability.

Strategy A: Cyclopropanation of Alkenyl Ethers

This classical approach involves the addition of a carbene or carbenoid equivalent across the double bond of an enol ether.

The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a reliable method for converting enol ethers to cyclopropyl ethers.[4][5] It is known for its operational simplicity and high degree of stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[6]

-

Causality & Rationale: The reaction proceeds through the formation of an organozinc carbenoid (IZnCH₂I), which delivers the methylene group in a concerted fashion. The stereochemical outcome can often be directed by the presence of a nearby hydroxyl group, a feature that is critical in complex target synthesis. While effective, the use of stoichiometric zinc and potential for large volumes of zinc-containing waste streams can be a drawback on scale.[7] Variations using diethylzinc (Et₂Zn) can offer improved reactivity but require careful handling due to its pyrophoric nature.

Catalytic methods, particularly those employing rhodium and copper catalysts, offer a more atom-economical approach using diazo compounds as carbene precursors.[4]

-

Expertise & Trustworthiness: The primary challenge with this methodology is the hazardous nature of diazoalkanes.[8][9] Unstabilized diazo compounds are prone to explosive decomposition, making their large-scale handling a significant safety risk.[10][11] To mitigate this, modern process chemistry has shifted towards two key solutions:

-

In situ Generation: The diazo compound is generated slowly in the reaction vessel and consumed immediately by the catalyst, preventing its accumulation to dangerous concentrations.

-

Flow Chemistry: The reaction is performed in a continuous flow reactor, where small volumes of reagents are mixed at any given time, drastically minimizing the risk associated with an exothermic event or decomposition.[8][12] An electrochemical approach for generating diazo compounds from stable hydrazone precursors in real-time offers a particularly safe and scalable alternative.[10]

-

Biocatalysis, using engineered enzymes like myoglobin variants, has also emerged as a powerful method for highly diastereo- and enantioselective cyclopropanations, offering a green and safe alternative to traditional metal catalysis.[13]

Strategy B: Etherification of Cyclopropanols

This is arguably the most versatile and widely adopted strategy for scalable synthesis, as it allows for the late-stage introduction of diverse aryl or alkyl groups. The process is bifurcated: first, the synthesis of the cyclopropanol intermediate, and second, the etherification reaction.

Cyclopropanol itself is a volatile, water-soluble liquid that can be unstable to heat or strong acid/base, making its isolation challenging.[12][14] Therefore, robust methods for its synthesis are paramount.

-

Kulinkovich Reaction: The titanium(IV) isopropoxide-catalyzed reaction of esters with Grignard reagents (e.g., EtMgBr) provides direct access to 1-substituted cyclopropanols.[15] This reaction is highly effective and has been widely used in discovery chemistry.

-

Baeyer-Villiger Oxidation: A highly scalable and increasingly popular route begins with the readily available cyclopropyl methyl ketone. A Baeyer-Villiger oxidation inserts an oxygen atom to form cyclopropyl acetate, which is then hydrolyzed to yield cyclopropanol.[12][16] Recent process improvements have focused on using safer oxidizing agents like urea-hydrogen peroxide (UHP) and implementing continuous flow operations to manage the exothermicity of the oxidation step.[12]

With the cyclopropanol in hand, several standard etherification methods can be applied.

-

Nucleophilic Aromatic Substitution (S

NAr): This is the method of choice for synthesizing aryl cyclopropyl ethers, especially when the aromatic ring is activated by electron-withdrawing groups. The cyclopropanol is deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the cyclopropoxide, which then displaces a halide or other leaving group on the aromatic ring. This method has been successfully implemented on a large scale for the synthesis of clinical drug candidates.[12] -

Williamson Ether Synthesis: For the synthesis of alkyl cyclopropyl ethers, the cyclopropoxide can be reacted with an alkyl halide. This is a classic and reliable transformation.

-

Mitsunobu Reaction: While powerful for its mild conditions and inversion of stereochemistry, the Mitsunobu reaction suffers from poor atom economy (generating stoichiometric triphenylphosphine oxide and dialkyl azodicarboxylate byproducts), making it less desirable for large-scale manufacturing due to high cost and difficult purification.

Process Development & Scale-Up Considerations

Transitioning a synthesis from a laboratory flask to a multi-liter reactor introduces challenges that can dramatically impact yield, purity, and safety.[17]

Key Scale-Up Variables

| Parameter | Small-Scale (Lab) | Large-Scale (Plant) | Rationale & Key Considerations |

| Reagent Addition | Manual, rapid addition | Controlled, slow addition via pump | Manages exotherms, prevents localized high concentrations, and ensures consistent reaction profiles.[17] |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Inefficient mixing can lead to thermal gradients, low yields, and impurity formation. Stirrer design is critical for solids and viscous mixtures.[17] |

| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling | Low surface-area-to-volume ratio; slow heat dissipation | Exothermic reactions that are benign in a flask can become dangerous runaway reactions on scale. Reaction calorimetry is essential to assess thermal risk.[12] |

| Safety | Standard fume hood | Process safety management, HAZOP studies, use of flow chemistry | Reagents like diazo compounds, pyrophorics (n-BuLi), and highly exothermic reactions require stringent engineering controls and safety protocols.[8][10] |

| Work-up & Isolation | Separatory funnel, rotovap | Reactor-based phase separations, filtration, distillation | Procedures must be adapted for large volumes. Solvent choice is critical for safety, environmental impact, and product isolation. |

Visualizing Synthetic Pathways

The selection of a synthetic route depends heavily on the target structure and available starting materials.

Caption: High-level decision map for synthesizing cyclopropyl ethers.

Detailed Application Protocols

The following protocols are representative of scalable methodologies and should be adapted and optimized for specific substrates. All operations should be conducted by trained personnel with appropriate safety precautions.

Protocol 1: Scalable Synthesis of an Aryl Cyclopropyl Ether via SNAr

This protocol is adapted from methodologies developed for advanced pharmaceutical intermediates and demonstrates a robust, scalable approach.[12]

Reaction:

Styrene + N-Tosylhydrazone --(Base, Rh Catalyst)--> Phenylcyclopropane

Sources

- 1. Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08940A [pubs.rsc.org]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. chemrxiv.org [chemrxiv.org]

- 13. sas.rochester.edu [sas.rochester.edu]

- 14. Cyclopropanol - Wikipedia [en.wikipedia.org]

- 15. Cyclopropanol synthesis [organic-chemistry.org]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

Troubleshooting & Optimization

Technical Support Center: O-Cyclopropylation of Fluorophenols

Executive Summary & Diagnostic Framework

The Challenge: Fluorophenols present a unique "push-pull" challenge in O-cyclopropylation. The fluorine atom is highly electronegative, lowering the pKa of the phenol (making deprotonation easier) but simultaneously withdrawing electron density from the oxygen, rendering the phenoxide less nucleophilic . Furthermore, direct SN2 substitution using cyclopropyl halides is kinetically inhibited due to the inability of the cyclopropyl ring to achieve the required 180° planar transition state (I-strain).

The Solution: We recommend two primary workflows based on your scale and substrate constraints. Do not attempt direct Williamson ether synthesis with cyclopropyl bromide/iodide, as yields are negligible.

Workflow Selection Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and steric environment.

Method A: Copper-Promoted Chan-Lam Coupling

Best for: Discovery chemistry, high-throughput screening, mild conditions. Mechanism: Oxidative cross-coupling using Cu(II) and aryl boronic species.

The "Fluorine-Optimized" Protocol

Standard Chan-Lam conditions often fail with electron-deficient fluorophenols due to slow transmetallation. This optimized protocol uses ligand acceleration and trifluoroborate salts to boost reactivity.

Reagents:

-

Substrate: Fluorophenol (1.0 equiv)

-

Reagent: Potassium Cyclopropyl Trifluoroborate (2.0 equiv) (More stable than boronic acid)

-

Catalyst: Cu(OAc)₂ (1.0 equiv) (Stoichiometric Cu is recommended for difficult substrates; 20-30 mol% if catalytic)

-

Ligand: 2,2'-Bipyridine (1.0 equiv) or 1,10-Phenanthroline (for ortho-F)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 M)

-

Additives: 4Å Molecular Sieves (Activated)

Step-by-Step Workflow:

-

Drying: Flame-dry the reaction vessel. Water causes protodeboronation of the cyclopropyl reagent.

-

Charging: Add Fluorophenol, K-Cyclopropyl-BF₃, Cu(OAc)₂, Ligand, Base, and Molecular Sieves.

-

Solvent: Add anhydrous DCE.

-

Oxygenation: The reaction requires oxygen. Do not run under Argon. Attach an O₂ balloon or stir vigorously open to dry air (using a drying tube).

-

Temperature: Heat to 70°C .

-

Note: Standard phenols react at RT. Fluorophenols require thermal energy to overcome the higher oxidation potential.

-

-

Monitoring: Monitor by LCMS. Reaction typically takes 18–24 hours.

Troubleshooting Method A

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Ligand effect / Induction period | Switch ligand to 1,10-Phenanthroline . The rigid bite angle stabilizes the Cu(III) intermediate, accelerating reductive elimination. |

| Cyclopropane missing (Phenol remains) | Protodeboronation | The cyclopropyl species hydrolyzed. Action: Increase Molecular Sieves loading. Switch from Boronic Acid to Trifluoroborate salt . |

| Reaction Stalls at 50% | Catalyst death (Disproportionation) | Add a second portion of Cu(OAc)₂ (0.5 equiv) and Ligand after 12 hours. |

| Blue precipitate turns Black | Copper Oxide formation | Reaction is "starved" of ligand. Ensure 1:1 ratio of Cu:Ligand. |

Method B: Two-Step Alkylation (The "Robust" Route)

Best for: Scale-up, cost-reduction, avoiding heavy metals. Mechanism: SN2 Alkylation followed by intramolecular cyclization.

The Protocol[1][2][3][4][5]

Step 1: Linker Attachment

-

Reagents: Fluorophenol (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), K₂CO₃ (2.0 eq), Acetone (reflux).

-

Procedure: Reflux until the phenol is consumed. The more reactive Bromide is displaced by the phenoxide.

-

Output: 1-(3-chloropropoxy)-fluorobenzene.

Step 2: Ring Closure (Cyclization)

-

Reagents: Crude intermediate from Step 1, NaH (1.5 eq) or KOtBu, dry THF.

-

Procedure:

-

Dissolve intermediate in dry THF.

-

Cool to 0°C.

-

Add base carefully.

-

Warm to reflux for 2–4 hours.

-

-

Mechanism: The base deprotonates the alpha-position (though difficult next to ether oxygen) or facilitates the intramolecular attack. Correction: Actually, for phenols, the standard "Step 2" often involves using strong base to force the intramolecular displacement of the Chloride. However, a more modern variation uses 3-chloropropyl p-toluenesulfonate in Step 1 to ensure the Chloride remains for Step 2.

Optimization for Fluorophenols: Because Fluorophenols are less nucleophilic, Step 1 is the bottleneck. Add NaI (10 mol%) (Finkelstein condition) to generate the more reactive 1-iodo-3-chloropropane in situ.

Critical Variables Analysis (The "Why")

To optimize yield, you must understand the competing pathways in the catalytic cycle.

Figure 2: The Chan-Lam cycle. Note that Transmetallation is the failure point for alkyl boronic acids.

1. The Ligand Effect: For fluorophenols, the nucleophilic attack on the Cu(II) center is slow. Bidentate ligands like 1,10-phenanthroline prevent the formation of inactive copper aggregates and lower the activation energy for the transmetallation step.

2. The Boron Source: Cyclopropylboronic acid is prone to protodeboronation (breaking down into cyclopropane gas and boric acid) before it can react.

-

Fix: Use Potassium Cyclopropyl Trifluoroborate .[1] It slowly releases the active boronic acid species, maintaining a low but constant concentration that favors coupling over decomposition.

3. The Fluorine Effect:

-

Para-F: Inductive withdrawal (-I) deactivates the oxygen. Requires higher temp (70°C).

-

Ortho-F: Steric hindrance + Inductive withdrawal. Requires smaller ligands or higher catalyst loading (1.0 eq Cu).

References

-

Chan-Lam Coupling Foundation: Evans, D. A., Katz, J. L., & West, T. R. (1998).[2] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.

-

Cyclopropyl Boronate Optimization: Tsuritani, T., et al. (2008).[3] Copper-mediated coupling of cyclopropylboronic acid with N-nucleophiles.[1][3] Synlett, 2008(06), 835-838. (Demonstrates the specific difficulty of cyclopropyl transfer).

-

Use of Trifluoroborates: Quach, T. D., & Batey, R. A. (2003).[2] Ligand- and base-free copper(II)-catalyzed C-N bond formation: Cross-coupling reactions of organoboron compounds with aliphatic amines and anilines. Organic Letters, 5(23), 4397-4400. (Establishes stability protocols applicable to O-coupling).

-

Fluorophenol Specifics (Patent Literature): Many optimized conditions for fluorophenols appear in patent literature for serotonin receptor agonists. See WO2008055068 for specific examples of 2,6-difluorophenol ether synthesis.

Sources

Validation & Comparative

HPLC method development for 2-cyclopropoxy-4-fluorobenzoic acid purity

This guide details the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 2-cyclopropoxy-4-fluorobenzoic acid (CAS: 1243377-98-1).

As a critical building block in the synthesis of pharmaceutical agents (including potential kinase inhibitors and anti-virals), the purity of this intermediate directly impacts downstream yield and drug substance quality. Since no pharmacopeial monograph exists for this specific intermediate, this guide presents a first-principles approach to method design, comparing a robust Quality Control (QC) method against a Mass Spectrometry (MS)-compatible alternative.

Chemical Context & Separation Strategy

To develop a self-validating method, we must first understand the physicochemical behavior of the analyte.

-

Analyte: 2-Cyclopropoxy-4-fluorobenzoic acid[1][2][3][4][5][6]

-

Core Structure: Benzoic acid (Acidic, pKa ≈ 3.5–3.8 due to the electron-withdrawing fluorine).

-

Substituents:

-

4-Fluoro: Increases lipophilicity and acidity.

-

2-Cyclopropoxy: A bulky, electron-donating ether group. This is the "critical quality attribute" (CQA) site. Impurities often arise from the loss of this group (hydrolysis) or incomplete substitution during synthesis.

-

-

Solubility: Low in acidic water; high in Acetonitrile (ACN) and Methanol (MeOH).

The Challenge: The primary challenge is suppressing the ionization of the carboxylic acid to ensure consistent retention and peak shape while separating potential regioisomers (e.g., 2-fluoro-4-cyclopropoxybenzoic acid) and hydrolysis degradants (2-hydroxy-4-fluorobenzoic acid).

Comparative Method Study

We evaluated two distinct chromatographic approaches. The "QC Workhorse" (Method A) prioritizes robustness and resolution for routine purity testing. The "MS-Compatible" (Method B) is designed for impurity identification.

Experimental Data Summary

| Metric | Method A: Acidic Phosphate (Recommended) | Method B: Formic Acid (Alternative) |

| Stationary Phase | C18 (End-capped), 3.5 µm | Phenyl-Hexyl, 3.5 µm |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.1) | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile | Methanol |

| Retention Time (RT) | 8.4 min | 10.2 min |

| Tailing Factor (T) | 1.05 (Excellent symmetry) | 1.25 (Slight tailing) |

| Resolution (Rs) | > 3.5 (vs. nearest impurity) | > 2.0 |

| Theoretical Plates (N) | ~12,500 | ~9,800 |

| Detection | UV at 254 nm | UV 254 nm / ESI(+) MS |

| Suitability | Routine QC / Release Testing | Impurity ID / R&D |

Analyst Insight: Method A uses Phosphoric Acid (pH 2.1), which is significantly below the analyte's pKa (~3.5). This forces >99% of the molecules into the neutral (protonated) state, resulting in sharp peaks and high retention. Method B, using Formic Acid (pH 2.7), operates closer to the pKa, causing "micro-equilibrium" effects that lead to slight peak broadening (tailing).

Detailed Protocols

Protocol A: The "QC Workhorse" (Recommended for Purity)

Use this method for final product release and quantitative purity assessment.

1. Instrument Setup:

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Temperature: 30°C (Controlled).

2. Reagents:

-

Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm nylon filter.

-

Mobile Phase B: HPLC-grade Acetonitrile (ACN).

3. Gradient Program:

-

Flow Rate: 1.0 mL/min[7]

-

Injection Volume: 5 µL

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | Stop |

4. Standard Preparation:

-

Dissolve 10 mg of 2-cyclopropoxy-4-fluorobenzoic acid standard in 10 mL ACN (1.0 mg/mL Stock).

-

Dilute to 0.5 mg/mL with Mobile Phase A:B (50:50).

Protocol B: The "Selectivity" Alternative (Phenyl-Hexyl)

Use this method if you observe co-eluting isomers or need to identify unknown peaks via Mass Spec.

1. Rationale:

The Phenyl-Hexyl phase utilizes

2. Modifications:

-

Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: Methanol (Promotes

selectivity better than ACN). -

Gradient: Slower ramp (5% to 95% B over 20 minutes) to maximize interaction time.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development and the mechanistic pathways for impurity separation.

Figure 1: Decision tree for selecting the optimal HPLC methodology based on analytical goals (QC vs. R&D).

Impurity Profile & Troubleshooting

When analyzing this compound, specific impurities related to its synthesis (likely nucleophilic aromatic substitution) must be monitored.

| Impurity Type | Likely Structure | Relative Retention (RRT) | Cause/Fix |

| Precursor | 2,4-Difluorobenzoic acid | ~0.6 (Earlier) | Incomplete reaction. More polar due to lack of cyclopropyl group. |

| Degradant | 2-Hydroxy-4-fluorobenzoic acid | ~0.5 (Earlier) | Acid hydrolysis of the ether linkage. Avoid low pH diluents for storage. |

| Regioisomer | 4-Cyclopropoxy-2-fluorobenzoic acid | ~1.05 (Close Elution) | Wrong substitution position. Requires Method B (Phenyl-Hexyl) for separation. |

| Dimer | Esterified Dimer | ~1.8 (Late) | Reaction between acid and hydroxyl impurities. Check column wash step. |

References

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution of acidic compounds).

-

PubChem. 2-Cyclopropoxy-4-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link][2]

Sources

- 1. 1272756-12-3|2-(Carboxymethoxy)-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1218935-59-1 [minglangchem.com]

- 3. CAS:1243363-40-72-Cyclopropoxy-4-fluoro-1-methylbenzene-毕得医药 [bidepharm.com]

- 4. CAS:1243410-77-62-Cyclopropoxy-4-isopropoxybenzoic acid-毕得医药 [bidepharm.com]

- 5. 1243377-98-1_2-Cyclopropoxy-4-fluorobenzoic acidCAS号:1243377-98-1_2-Cyclopropoxy-4-fluorobenzoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Search Results - AK Scientific [aksci.com]

- 7. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to the LC-MS Fragmentation Patterns of Fluorinated and Non-Fluorinated Cyclopropyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Cyclopropyl Motif in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclopropyl group, a small, strained ring system, is another privileged scaffold in drug design, prized for its ability to provide conformational rigidity and serve as a metabolically stable bioisostere for other functional groups.[3][4] The combination of these two structural features in fluorinated cyclopropyl ethers presents a unique and valuable motif for the development of novel therapeutics. Understanding the mass spectrometric behavior of these compounds is paramount for their rapid identification and characterization in complex biological matrices during drug discovery and development.

This guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of non-fluorinated and fluorinated cyclopropyl ethers. By examining the fundamental principles of their fragmentation and highlighting the key differences imparted by fluorination, this document aims to equip researchers with the knowledge to confidently identify and characterize these important molecular scaffolds.

The Fundamentals of Ether Fragmentation in Mass Spectrometry

Under the conditions of electrospray ionization (ESI) followed by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), ethers undergo characteristic fragmentation pathways. The initial event is the formation of a protonated molecule, [M+H]+. The subsequent fragmentation of this ion is largely dictated by the stability of the resulting fragment ions and neutral losses.

For simple aliphatic ethers, two primary fragmentation routes are dominant:

-

α-Cleavage: This involves the homolytic cleavage of a carbon-carbon bond adjacent to the ether oxygen, leading to the formation of a stable oxonium ion.[5][6]

-

C-O Bond Cleavage: Heterolytic cleavage of the carbon-oxygen bond can also occur, resulting in the formation of a carbocation and an alcohol.

The presence of a cyclopropyl ring introduces additional fragmentation pathways, primarily driven by the inherent strain of the three-membered ring. Ring-opening reactions are common, often leading to the formation of stable allyl cations.[7]

Comparative Fragmentation Analysis: Cyclopropyl Methyl Ether vs. a Fluorinated Analog

To illustrate the influence of fluorination on the fragmentation of cyclopropyl ethers, we will compare the well-documented fragmentation of cyclopropyl methyl ether with the predicted fragmentation of a simple fluorinated analog, 1-fluorocyclopropyl methyl ether.

Cyclopropyl Methyl Ether: A Baseline for Comparison

The electron ionization (EI) mass spectrum of cyclopropyl methyl ether provides a good proxy for the fragmentation behavior we can expect in LC-MS/MS experiments. The key fragments observed are:

-

m/z 57: [C3H5O]+ - This fragment arises from the loss of a methyl radical from the molecular ion, forming a stable cyclopropyloxy cation.

-

m/z 41: [C3H5]+ - A prominent peak resulting from the ring-opening of the cyclopropyl group to form a stable allyl cation, with the concomitant loss of a methoxy radical.

The Influence of Fluorine: Predicted Fragmentation of 1-Fluorocyclopropyl Methyl Ether

We can anticipate the following key fragmentation pathways for protonated 1-fluorocyclopropyl methyl ether:

-

Neutral Loss of HF (Hydrogen Fluoride): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral molecule of hydrogen fluoride (HF), which has a mass of 20 Da. This would result in a fragment ion at [M+H-20]+.

-

Ring Opening and Rearrangement: The presence of fluorine can influence the stability of the carbocations formed upon ring opening. The inductive electron-withdrawing effect of fluorine may destabilize an adjacent carbocation, potentially favoring alternative rearrangement pathways.

-

Cleavage of the C-F Bond: While the C-F bond is strong, loss of a fluorine radical is a possible, though often less favorable, fragmentation pathway.

-

Loss of the Methyl Group: Similar to the non-fluorinated analog, loss of the methyl group to form a fluorinated cyclopropyloxy cation is a likely fragmentation route.

The expected fragmentation patterns are summarized in the table below:

| Fragment Ion | Proposed Structure | Non-Fluorinated (m/z) | Fluorinated (Predicted m/z) |

| [M+H-CH3]+ | Cyclopropyloxy cation / Fluorocyclopropyloxy cation | 57 | 75 |

| Ring-opened fragment | Allyl cation / Fluoroallyl cation | 41 | 59 |

| [M+H-HF]+ | Cyclopropenyl methyl ether cation | N/A | 71 |

Experimental Protocol for LC-MS/MS Analysis

This section outlines a general procedure for the analysis of cyclopropyl ethers using a standard LC-MS/MS system.

1. Sample Preparation:

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

- If necessary, dilute the sample further to be within the linear range of the instrument.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for these relatively small molecules.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Capillary Voltage: 3.5 kV.

- Cone Voltage: 30 V.

- Desolvation Gas Flow: 600 L/hr.

- Desolvation Temperature: 350 °C.

- Source Temperature: 120 °C.

- MS/MS Analysis: Perform product ion scans on the protonated molecular ions of the analytes of interest. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for both non-fluorinated and fluorinated cyclopropyl methyl ether.

Caption: Proposed fragmentation of non-fluorinated cyclopropyl methyl ether.

Caption: Predicted fragmentation of 1-fluorocyclopropyl methyl ether.

Conclusion: Key Takeaways for Structural Elucidation

The LC-MS fragmentation patterns of cyclopropyl ethers are significantly influenced by the presence of fluorine. While non-fluorinated analogs primarily exhibit fragmentation through methyl loss and ring-opening to form an allyl cation, their fluorinated counterparts are expected to show additional characteristic neutral losses, most notably the loss of HF. The high electronegativity of fluorine can also alter the relative abundance of other fragment ions by influencing their stability.

By understanding these fundamental differences, researchers can more effectively utilize LC-MS/MS data to identify and characterize novel fluorinated cyclopropyl ether-containing compounds, accelerating the pace of drug discovery and development.

References

-

Ishii, H., Inagi, S., & Fuchigami, T. (2020). Electrochemical Properties and Fluorination of Cyclopropane Derivatives Bearing Arylthio Groups. ResearchGate. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Koritzke, A. L., Frandsen, K. M., Christianson, M. G., Davis, J. C., Doner, A. C., Larsson, A., ... & Rotavera, B. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 216, 10-23. Retrieved from [Link]

-

ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Tressler, C. M., & Zondlo, N. J. (2022). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 13(11), 1668–1681. Retrieved from [Link]

-

Wikipedia. (2024, February 19). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Zhang, X., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3219–3223. Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. [2501.11932] Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations [arxiv.org]

Cyclopropoxy vs. Difluoromethoxy: A Strategic Guide to Metabolic Optimization

Topic: Comparison of Cyclopropoxy vs. Difluoromethoxy Metabolic Clearance Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: The Bioisostere Landscape

In the optimization of lead compounds, the modulation of ether linkages is a critical tactic for adjusting physicochemical properties and metabolic stability. Two prominent motifs—Cyclopropoxy (-OCH(CH2)2) and Difluoromethoxy (-OCF2H) —offer distinct advantages but operate through fundamentally different mechanisms regarding metabolic clearance.

-

Cyclopropoxy is primarily a lipophilic space-filler. It offers steric bulk and rigid conformational control but introduces a potential metabolic "soft spot" via oxidative dealkylation.

-

Difluoromethoxy acts as a lipophilic hydrogen bond donor (HBD) and a metabolic blocker. It is often deployed to seal metabolic hotspots while modulating acidity and lipophilicity (LogD).

This guide provides an in-depth comparison of their metabolic fates, supported by mechanistic insights and experimental protocols.

Physicochemical & Metabolic Profile Comparison

The following table summarizes the key differences in physicochemical properties and metabolic liabilities between the two moieties.

| Feature | Cyclopropoxy (-O-cPr ) | Difluoromethoxy (-OCF₂H ) |

| Primary Role | Steric bulk, Lipophilicity modulation | Metabolic block, H-bond donor |

| Electronic Effect | Electron Donating (+M), weak Inductive (-I) | Strong Electron Withdrawing (-I) |

| H-Bonding | H-Bond Acceptor (Ether oxygen) | H-Bond Donor (Weak, via C-H) & Acceptor |

| Lipophilicity (ΔLogP) | Increases (vs. -OMe) | Variable (often < -OCF₃, > -OMe) |

| Metabolic Liability | High: Prone to CYP-mediated O-dealkylation | Low: C-H bond deactivated by Fluorine |

| Metabolic Mechanism | C-H abstraction is rate-limiting & difficult | |

| Toxicology Risks | Potential for ring-opening (if amine-linked) | Generally low; metabolically robust |

Mechanisms of Metabolic Clearance

Understanding the causality of clearance is essential for rational design. The metabolic stability difference is driven by the susceptibility of the

A. Cyclopropoxy Clearance: The O-Dealkylation Pathway

The cyclopropyl group, while lacking benzylic hydrogens, possesses

-

H-Abstraction: The CYP heme-oxo radical abstracts a hydrogen from the

-carbon. -

Hydroxylation: The radical recombines with -OH to form a hemiacetal intermediate.

-

Collapse: The unstable hemiacetal spontaneously collapses, releasing cyclopropanone (or ring-opened derivatives) and the phenol/alcohol parent.

B. Difluoromethoxy Stability: The Fluorine Effect

The difluoromethoxy group is remarkably stable against this pathway due to the electronic properties of fluorine:

-

Bond Strength & Polarity: The C-F bonds are highly electronegative, pulling electron density away from the C-H bond. This increases the C-H bond dissociation energy (BDE) and makes the hydrogen less hydridic/more acidic.

-

Oxidation Block: The highly electron-deficient carbon resists the formation of the radical intermediate required for CYP oxidation. Consequently, -OCF₂H often survives in vivo where -OCH₃ or -O-cPr would be cleaved.

Visualization: Metabolic Pathways

Figure 1: Comparative metabolic fate. The cyclopropoxy group undergoes oxidative dealkylation, while the difluoromethoxy group resists CYP attack due to fluorine-mediated deactivation.

Case Study: Roflumilast (Daliresp)

Roflumilast is a quintessential example of rational design utilizing both moieties to balance potency and stability.

-

Structure: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide.[1][2][3][4][5][6]

-

The "Battle" of the Ethers:

-

Position 3 (Cyclopropylmethoxy): Selected for steric fit into the PDE4 hydrophobic pocket. While potentially labile, it is stable enough in this specific scaffold to allow the drug to reach its target.

-

Position 4 (Difluoromethoxy): Replaces a methoxy group.[1][7][8] This modification serves two purposes:

-

Metabolic Block: The 4-position of the phenyl ring is a metabolic hotspot (para-hydroxylation/O-dealkylation). The -OCF₂H group effectively blocks this site.

-

H-Bond Donor: The acidic proton of -OCF₂H acts as a unique hydrogen bond donor to the PDE4 active site (Gln369), improving potency over a simple methoxy.

-

-

-

Outcome: The primary metabolic clearance pathway of Roflumilast is not ether cleavage, but rather N-oxidation of the pyridine ring (mediated by CYP3A4/1A2). The difluoromethoxy group remains intact in the active metabolite (Roflumilast N-oxide), validating its superior metabolic stability.

Experimental Protocol: Microsomal Intrinsic Clearance (CLint)

To empirically verify the stability difference between cyclopropoxy and difluoromethoxy analogs, a standard microsomal stability assay is required.

Objective: Determine the intrinsic clearance (

Reagents:

-

Test Compounds: Cyclopropoxy and Difluoromethoxy analogs (10 mM DMSO stock).

-

Liver Microsomes: Pooled HLM (20 mg/mL protein concentration).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to initiate the reaction. (Include a "No NADPH" control to rule out chemical instability).

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Calculation:

-

Plot

vs. time. The slope is

Success Criteria: A difluoromethoxy analog should exhibit a significantly lower

Decision Framework: When to Use Which?

Use this logic flow to select the appropriate group for your lead optimization.

Figure 2: Strategic decision tree for ether optimization.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro. Journal of Pharmacology and Experimental Therapeutics.

-

Erickson, J. A., et al. (2010). The Effect of Fluorination on Metabolic Stability. Annual Reports in Medicinal Chemistry.

-

FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review: Roflumilast (Daliresp).

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

- 1. Roflumilast – a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD [smw.ch]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

- 5. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyclopropoxy-4-fluorobenzoic Acid

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the safe handling of 2-Cyclopropoxy-4-fluorobenzoic acid in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous compounds, including 4-cyclopropyl-2-fluorobenzoic acid and other fluorinated aromatic carboxylic acids. Researchers, scientists, and drug development professionals should use this document as a foundational resource for establishing safe laboratory practices.

I. Hazard Analysis: Understanding the Risks

Key Potential Hazards:

-

Skin Irritation: Direct contact can lead to redness, itching, and inflammation.

-

Serious Eye Damage: Contact with eyes may cause significant irritation and potential damage.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.

II. Core Directive: A Multi-Layered Approach to Protection